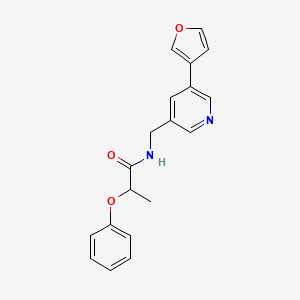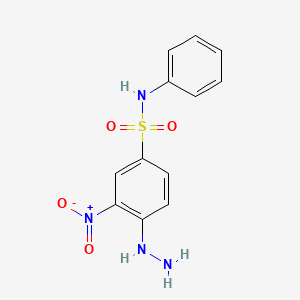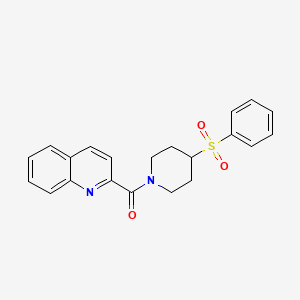![molecular formula C8H16ClNO B2460271 [trans-4-Cyclopropylpyrrolidin-3-yl]méthanol chlorhydrate CAS No. 2219376-47-1](/img/structure/B2460271.png)
[trans-4-Cyclopropylpyrrolidin-3-yl]méthanol chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “trans-4-Cyclopropyl” indicates that a cyclopropyl group (a three-carbon ring) is attached to the 4th carbon of the pyrrolidine ring in a trans configuration. The “methanol” part suggests that a -CH2OH group is attached to the 3rd carbon of the ring. The “hydrochloride” indicates that this compound is a hydrochloride salt, which could enhance its solubility in water .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyclopropyl group, and the methanol group. The trans configuration of the cyclopropyl group would mean that it is on the opposite side of the ring from some reference point. The compound’s hydrochloride salt form would likely influence its crystal structure and its interactions with other molecules .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The methanol group (-CH2OH) could be deprotonated to form a good leaving group, allowing for substitution reactions. The compound could also potentially participate in reactions involving the nitrogen in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the polar methanol group could also enhance its solubility in polar solvents .Applications De Recherche Scientifique
- Les principales réactions comprennent le reformage à la vapeur du méthanol, l'oxydation partielle du méthanol, le reformage à la vapeur oxydant et le reformage à la vapeur du méthanol amélioré par sorption .
- Les chercheurs explorent l'utilisation du méthanol comme matière première pour la production de produits chimiques, ce qui pourrait réduire les préoccupations environnementales et les coûts liés aux matières premières à base de pétrole .
- Comprendre la conversion catalytique du méthanol est crucial pour optimiser les performances des PEMFC .
- L'analyse des performances techniques de ces systèmes contribue à optimiser l'utilisation de l'énergie .
Production d'hydrogène par reformage du méthanol pour les piles à combustible
Bioconversion du méthanol en produits chimiques
Piles à combustible à membrane échangeuse de protons (PEMFC) à haute température
Nouveaux systèmes hybrides avec procédé de synthèse du méthanol
Systèmes combinés de refroidissement, de chauffage et de production d'électricité (CCHP) basés sur des piles à combustible à oxyde solide (SOFC)
Tendances futures et orientations de la recherche
Mécanisme D'action
Orientations Futures
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies could involve testing its efficacy and safety in cell cultures and animal models. If it’s a synthetic intermediate, future work could involve optimizing its synthesis and exploring its utility in the synthesis of other compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for [trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylamine", "Acrolein", "Sodium borohydride", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with acrolein in the presence of sodium borohydride to form trans-4-cyclopropylpyrrolidine-3-methanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The hydrochloride salt is then isolated and purified to obtain the final product, [trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride." ] } | |
Numéro CAS |
2219376-47-1 |
Formule moléculaire |
C8H16ClNO |
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-7-3-9-4-8(7)6-1-2-6;/h6-10H,1-5H2;1H/t7-,8-;/m0./s1 |
Clé InChI |
TZCRASYQYKQYGA-WSZWBAFRSA-N |
SMILES isomérique |
C1CC1[C@@H]2CNC[C@H]2CO.Cl |
SMILES |
C1CC1C2CNCC2CO.Cl |
SMILES canonique |
C1CC1C2CNCC2CO.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2460192.png)
![Cyclopentyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2460193.png)
![1-[2-(Piperazin-1-yl)ethyl]-1,2-dihydropyridin-2-one dihydrochloride](/img/structure/B2460196.png)
![N-(2-(1,3-dioxoisoindolin-2-yl)phenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2460198.png)

![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B2460201.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(3-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2460202.png)
![3-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2460203.png)

![1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460206.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2460209.png)
![Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride](/img/structure/B2460210.png)
